molecular formula C27H22ClN3O5 B2843910 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE CAS No. 866341-17-5

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE

Cat. No.: B2843910
CAS No.: 866341-17-5
M. Wt: 503.94
InChI Key: CUJQLKWYWHQXPL-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound that belongs to the quinazoline family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, 2-chlorobenzyl chloride, and quinazoline derivatives. Common reaction conditions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

Common reagents include acids, bases, and organic solvents. Reaction conditions might involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce quinazoline amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds in the quinazoline family are often studied for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or neuroprotective properties.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. For example, it might inhibit a key enzyme in a metabolic pathway or block a receptor involved in cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A core structure in many biologically active compounds.

    Benzodioxole: Known for its presence in various natural products and synthetic drugs.

    Chlorobenzyl derivatives: Often used in medicinal chemistry for their pharmacological properties.

Uniqueness

What sets N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE apart is its unique combination of functional groups, which might confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O5/c1-2-11-30-26(33)20-9-8-18(25(32)29-14-17-7-10-23-24(12-17)36-16-35-23)13-22(20)31(27(30)34)15-19-5-3-4-6-21(19)28/h2-10,12-13H,1,11,14-16H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJQLKWYWHQXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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